molecular formula C14H12BrN5S B6481968 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 1216387-61-9

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide

Cat. No.: B6481968
CAS No.: 1216387-61-9
M. Wt: 362.25 g/mol
InChI Key: XTEPOSADSHTLLT-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines benzimidazole and imidazo[1,2-a]pyrimidine moieties, making it a subject of interest in various fields of scientific research.

Future Directions

Imidazo[1,2-a]pyrimidine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on developing more effective compounds for treating various diseases, including tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with imidazo[1,2-a]pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide stands out due to its unique combination of benzimidazole and imidazo[1,2-a]pyrimidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S.BrH/c1-2-5-12-11(4-1)17-14(18-12)20-9-10-8-19-7-3-6-15-13(19)16-10;/h1-8H,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEPOSADSHTLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=NC4=N3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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